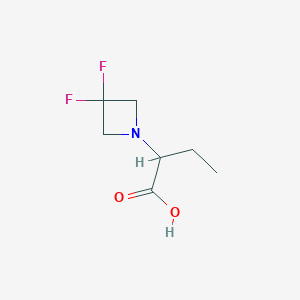

![molecular formula C11H10ClN3O B1481746 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-73-5](/img/structure/B1481746.png)

1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole

Overview

Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .

Chemical Reactions Analysis

The Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan gave 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, which was reacted with C- and N-nucleophiles to afford naphthofuranpyrazol derivatives .

Scientific Research Applications

Synthesis and Biological Activities

A series of pyrazole and imidazole derivatives, including structures related to 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole, have been synthesized and evaluated for their antimicrobial activities. The Mannich base method was used for the synthesis, and the compounds were confirmed through various spectroscopic methods. These compounds exhibited promising antimicrobial properties against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Antioxidant and Antimicrobial Properties

Pyrazole derivatives have been synthesized and screened for their antioxidant activities. The in vitro antioxidant activity was confirmed against DPPH, and the results showed good correlations with in vitro antioxidant results. The analysis revealed strong interactions between the synthesized ligands and protein tyrosine kinase, demonstrating their potential as antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).

Synthesis and Antibacterial Activities

The synthesis of new Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus was carried out, resulting in derivatives with promising effects against tested Gram-positive and negative bacteria and fungi. The study demonstrates the synthetic versatility of this chemical scaffold and its potential in developing new antibacterial and antifungal agents (El-Wahab et al., 2011).

Synthesis and Luminescence Properties

Research has been conducted on the synthesis, structural characterization, and luminescence properties of multinuclear silver complexes of pyrazole-functionalized NHC ligands. This work highlights the potential applications of these compounds in materials science, particularly in the development of luminescent materials (Zhou, Zhang, Chen, & Qiu, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound undergoes a series of chemical reactions, including protodeboronation . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in its chemical properties and interactions with its targets.

Biochemical Pathways

The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects on cellular functions .

Pharmacokinetics

Similar compounds have been shown to undergo various metabolic transformations, which can significantly impact their bioavailability .

Result of Action

Based on its chemical structure and known reactions, it can be hypothesized that the compound may induce significant changes in cellular functions .

Action Environment

The action, efficacy, and stability of 1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole can be influenced by various environmental factors. For instance, the compound’s reactivity and interactions with its targets can be affected by factors such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

1-(2-chloroethyl)-6-(furan-3-yl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCJXYVNIXJCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NN3C=CN(C3=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481664.png)

![(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481665.png)

![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481667.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1481670.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481671.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481674.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)

![1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481678.png)

![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)

![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)